4-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline
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Overview
Description
4-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline is a complex organic compound that features a thiazole ring, a piperazine ring, and a tetrahydroquinazoline moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of acetylamide with phosphorus pentasulfide, followed by condensation with chloroacetone . The resulting thiazole derivative is then reacted with piperazine and subsequently with a quinazoline derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for specific targets. The tetrahydroquinazoline moiety can contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline is unique due to its combination of a thiazole ring, a piperazine ring, and a tetrahydroquinazoline moiety. This unique structure imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H25N5S |
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Molecular Weight |
343.5 g/mol |
IUPAC Name |
2,4-dimethyl-5-[[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C18H25N5S/c1-13-17(24-14(2)21-13)11-22-7-9-23(10-8-22)18-15-5-3-4-6-16(15)19-12-20-18/h12H,3-11H2,1-2H3 |
InChI Key |
CUVIQESBELDSNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Origin of Product |
United States |
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